

# (Rac)-POPC structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Rac)-POPC	
Cat. No.:	B15575886	Get Quote

An In-depth Technical Guide to (Rac)-POPC: Structure, Properties, and Experimental Analysis

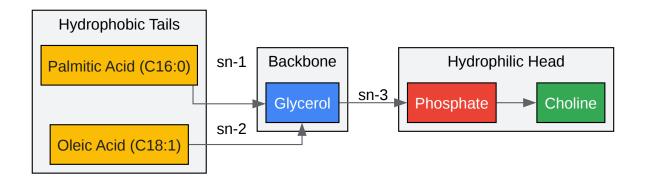
### Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a zwitterionic, diacylglycerol phospholipid that serves as a fundamental component of eukaryotic cell membranes.[1][2] Its structure, featuring one saturated (palmitoyl) and one unsaturated (oleoyl) acyl chain, provides a realistic model for the fluidity and biophysical characteristics of natural biological membranes. The term "(Rac)-POPC" refers to a racemic mixture of the stereoisomers at the glycerol backbone.[3] However, the specific stereoisomer, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, is most commonly utilized in research. Due to its biomimetic properties, POPC is extensively used in biophysical experiments to study lipid bilayers, lipid rafts, and membrane-protein interactions.[1] It is a critical tool in the development of model membrane systems such as liposomes and nanodiscs for drug delivery research and structural biology.[1][4]

## **Chemical Structure and Core Properties**

POPC consists of a central glycerol backbone esterified to a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position.[2] The sn-3 position is linked to a phosphate group, which is further esterified to a choline headgroup.[2] This amphipathic structure, with its hydrophilic head and hydrophobic tails, dictates its self-assembly into bilayer structures in aqueous environments.





Click to download full resolution via product page

Core molecular components of a POPC lipid.

## **Biophysical Data**

The following table summarizes key quantitative properties of POPC, which are essential for its application in biophysical and pharmaceutical research.

Property	Value	References
Molecular Formula	C42H82NO8P	[1]
Molar Mass	760.09 g/mol	[1]
Main Phase Transition (Tm)	-5°C to -2°C	[5][6]
Critical Micelle Concentration (CMC)	Extremely low, estimated in the nanomolar (nM) range.  Monomeric concentration is often considered negligible.	[7]
Area per Lipid (APL)	62.7 - 65.5 Ų (in a pure bilayer at ~20-25°C)	[8][9]
Bilayer Thickness (d_HH)	~36.7 Å (headgroup to headgroup distance in a pure bilayer)	[10]



# **Experimental Protocols for Characterization**

The analysis of POPC and its formulations requires precise and validated methodologies. High-Performance Liquid Chromatography, Mass Spectrometry, and Nuclear Magnetic Resonance spectroscopy are cornerstone techniques for its characterization.

## **High-Performance Liquid Chromatography (HPLC)**

HPLC is a preferred method for the simultaneous quantification of phosphatidylcholine and its primary degradation products, lysophosphatidylcholine (LPC) and free fatty acids (FFA).[11]

Methodology: Normal-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

- Principle: This method separates lipids based on the polarity of their headgroups. The ELSD detector is utilized as it does not require a chromophore, making it ideal for lipid analysis.[11]
- Apparatus:
  - HPLC system with a gradient pump.
  - Allsphere Silica analytical column (or equivalent).
  - Evaporative Light Scattering Detector (ELSD).
- Reagents:
  - o Mobile Phase A: Chloroform / Methanol (70:30, v/v).
  - Mobile Phase B: Chloroform / Methanol / Water / Ammonia (45:45:9.5:0.5, v/v/v/v).
- Procedure:
  - Prepare lipid samples by dissolving them in a suitable organic solvent (e.g., chloroform/methanol).
  - Equilibrate the silica column with the initial mobile phase conditions.
  - Inject the sample onto the column.

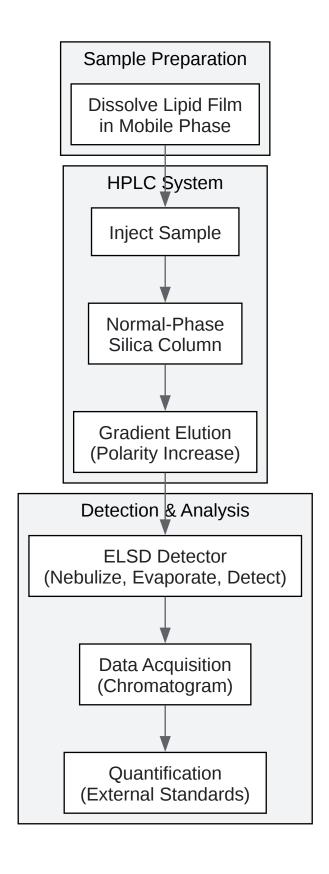
## Foundational & Exploratory





- Elute the lipids using a gradient program that transitions from a less polar (Mobile Phase A-rich) to a more polar (Mobile Phase B-rich) solvent system.
- The typical run time is approximately 25 minutes to resolve PC, LPC, and FFA.[11]
- Quantify the analytes using an external standard method with known concentrations of pure lipids.[11]





Click to download full resolution via product page

Workflow for HPLC-ELSD analysis of POPC lipids.



## Mass Spectrometry (MS)

MS is indispensable for confirming the molecular weight of POPC and identifying chemical modifications, such as oxidation products.[12]

Methodology: High-Resolution Mass Spectrometry (HR-MS)

- Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules with high accuracy, allowing for unambiguous identification.
- Apparatus:
  - A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
  - Electrospray Ionization (ESI) source.
- Procedure:
  - Prepare a dilute solution of the POPC sample in a solvent compatible with ESI (e.g., methanol/chloroform).
  - Infuse the sample directly into the ESI source at a constant flow rate.
  - Acquire mass spectra in positive ion mode.
  - Identify the protonated molecule [POPC + H]<sup>+</sup> at m/z 760.6 and the sodium adduct [POPC + Na]<sup>+</sup> at m/z 782.6.[12]
  - Analyze the spectra for additional peaks corresponding to potential oxidation products,
     such as LysoPC ([LysoPC + H]+, m/z 496.3), PoxnoPC, or POPC hydroperoxides.[12][13]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Solid-state NMR is a powerful, non-invasive technique used to obtain detailed information on the structure, dynamics, and orientation of POPC molecules within a lipid bilayer.[14][15]

Methodology: High Resolution-Magic Angle Spinning (HR-MAS) NMR of Liposomes



- Principle: HR-MAS averages out anisotropic interactions by spinning the sample at the "magic angle" (54.7°), yielding solution-like high-resolution spectra from semi-solid samples like liposomes.[16]
- Apparatus:
  - NMR spectrometer (e.g., 600 MHz) equipped with an HR-MAS probe.
- Procedure:
  - Prepare POPC liposomes (e.g., Multilamellar Vesicles, MLVs) by hydrating a thin lipid film with a buffer (e.g., D<sub>2</sub>O for deuterium lock).
  - Transfer the liposome suspension to an HR-MAS rotor.
  - Place the rotor in the probe and spin at a high rate (e.g., 6-12 kHz) at a controlled temperature (e.g., 314-320 K).[16]
  - Acquire <sup>1</sup>H NMR spectra to observe the well-resolved signals from different parts of the POPC molecule.
  - Perform 2D experiments like <sup>1</sup>H-<sup>1</sup>H COSY and NOESY to assign specific resonances to the glycerol backbone, choline headgroup, and acyl chains, providing insights into their conformation and proximity.[16]

## **Role in Cellular Signaling**

While POPC is not a direct signaling molecule like diacylglycerol (DAG) or inositol trisphosphate (IP<sub>3</sub>), it is a major constituent of the plasma membrane where crucial signaling events are initiated.[2] The lipid bilayer provides the essential two-dimensional environment for membrane receptors and enzymes. A canonical example is the Phospholipase C (PLC) signaling pathway.

Upon binding of an extracellular ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR), the associated Gαq subunit activates PLC.[17] PLC then cleaves a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>), into two second messengers: IP<sub>3</sub> and DAG.[17][18] IP<sub>3</sub> diffuses into the cytoplasm to trigger calcium release from the

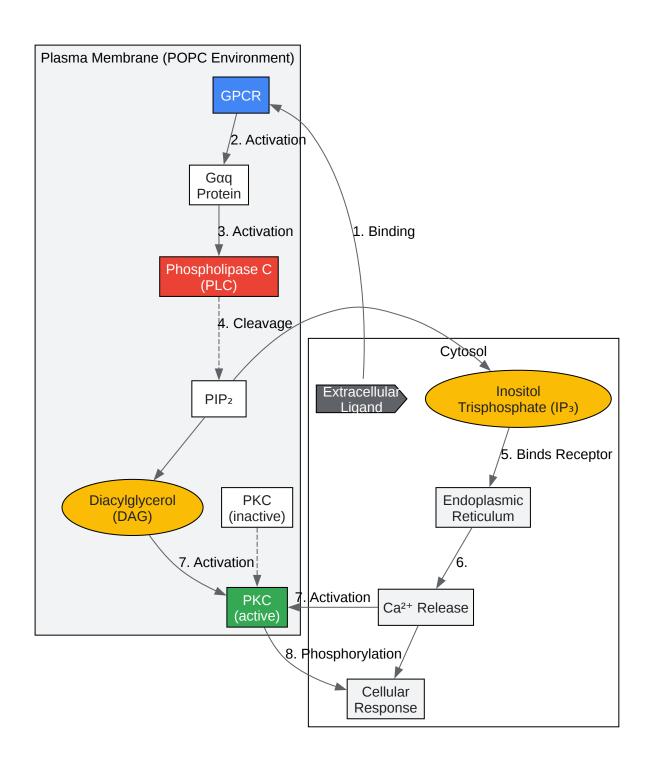






endoplasmic reticulum, while DAG remains in the membrane to activate Protein Kinase C (PKC).[17] This entire cascade occurs within the lipid matrix, for which POPC serves as a primary building block in experimental models.





Click to download full resolution via product page

The Phospholipase C (PLC) signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. POPC Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Palmitoyl-2-oleoylphosphatidylcholine | C42H82NO8P | CID 6436017 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Multifunctional Nanovesicles Composed of POPC Lipid Molecules for Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role -Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01692G [pubs.rsc.org]
- 9. Predicting and interpreting EPR spectra of POPC lipid bilayers with transmembrane α-helical peptides from all-atom molecular dynamics simulations Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04802D [pubs.rsc.org]
- 10. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 11. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A combination of electrochemistry and mass spectrometry to monitor the interaction of reactive species with supported lipid bilayers PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H– 13C NMR and MD simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]



- 15. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H– 13C NMR and MD simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospholipase C Wikipedia [en.wikipedia.org]
- 18. bosterbio.com [bosterbio.com]
- To cite this document: BenchChem. [(Rac)-POPC structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575886#rac-popc-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com